N-[(2-chlorophenyl)methyl]pyridin-2-amine
Description
Historical Trajectory of Compound Discovery and Early Research
While the precise first synthesis of N-[(2-chlorophenyl)methyl]pyridin-2-amine is not prominently documented in publicly available literature, the history of its core components provides context. The parent structure, N-(pyridin-2-ylmethyl)pyridin-2-amine, was being used as a multidentate ligand for creating metallosupramolecules in the early 2000s. A 2011 study on its crystal structure explicitly notes that the compound was synthesized following a procedure published by Foxon and colleagues in 2002 nih.govresearchgate.net. This indicates that the foundational scaffold was of interest to coordination chemists for at least two decades.
In parallel, early research into functionally similar molecules, such as aminopyridine and aminopyrimidine derivatives, was underway. Studies from that era explored the synthesis of these compounds and evaluated their potential as antimicrobial agents qu.edu.qa. The synthesis of related N-arylpyrimidin-2-amine derivatives was often achieved through methods like the Buchwald-Hartwig amination, while N-benzylation could be performed using a benzyl (B1604629) bromide derivative in the presence of a base mdpi.com. These early explorations into the synthesis and biological screening of the broader aminopyridine family laid the groundwork for later, more specific investigations.
Chemical Classification and Scaffold Significance within Medicinal Chemistry
This compound is classified as an N-substituted 2-aminopyridine (B139424) derivative. The 2-aminopyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with multiple biological targets. nih.govnih.gov.
The key structural features contributing to its significance include:
Hydrogen Bonding: The pyridine (B92270) nitrogen and the secondary amine group can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological macromolecules like enzymes and receptors.
Aromatic System: The pyridine ring provides a rigid scaffold and can engage in π-stacking interactions.
Versatile Precursor: The 2-aminopyridine core is a valuable starting material for the synthesis of a wide array of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines and thieno[2,3-b]pyridines nih.govmdpi.com.
The pyridine ring is generally basic and prone to nucleophilic substitution, typically at the C-2 and C-4 positions nih.gov. The addition of the N-benzyl group, as seen in N-benzyl-2-aminopyridine and its derivatives, introduces further conformational flexibility and lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties nih.gov. The presence of the chlorine atom on the phenyl ring can further influence the compound's electronic properties and metabolic stability.
Current Research Landscape and Emerging Areas of Investigation
While specific research on this compound is limited, extensive investigation into the broader N-substituted 2-aminopyridine class highlights several promising research avenues. Derivatives of this scaffold are being explored for a wide range of therapeutic applications.
Recent research has focused on:
Infectious Diseases: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been discovered as novel macrofilaricidal compounds for treating infections like onchocerciasis acs.org. Furthermore, various 2-aminopyridine derivatives are being assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria nih.govnih.gov.
Oncology: Thieno[2,3-b]pyridines, synthesized from aminopyridine precursors, have demonstrated potent anti-proliferative activity against multiple cancer cell lines mdpi.com.
Neurological and Inflammatory Disorders: The aminopyrimidine scaffold, a close structural relative, has been investigated for potential antidepressant and antinociceptive (pain-relieving) actions researchgate.net. This aligns with the known ability of many CNS-active drugs to modulate serotonergic and noradrenergic systems, a property often associated with amine-containing structures nih.gov.
These diverse areas of study underscore the therapeutic potential of the N-substituted aminopyridine scaffold. The specific combination of the 2-aminopyridine core with a chlorobenzyl group in the target compound suggests it may be a candidate for investigation within these or other therapeutic fields.
Knowledge Gaps and Future Research Imperatives
Despite the broad interest in the 2-aminopyridine scaffold, significant knowledge gaps exist for the specific compound this compound.
Key areas requiring further research include:
Focused Biological Screening: There is a lack of publicly accessible, detailed data on the biological activity of this specific isomer. A comprehensive screening program would be necessary to identify its primary mechanism of action and potential therapeutic value.
Comparative Isomer Studies: The influence of the chlorine atom's position on the phenyl ring (ortho-, meta-, vs. para-) on biological activity has not been systematically studied. The existence of a PubChem entry for the 4-chloro isomer but not the 2-chloro isomer suggests a disparity in research focus that should be addressed nih.gov.
Pharmacokinetic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are needed to understand the compound's behavior in a biological system.
Mechanism of Action: For any identified biological activity, a thorough investigation into the molecular mechanism is a critical future imperative to validate its potential as a research tool or therapeutic lead.
Addressing these knowledge gaps through targeted synthesis, biological evaluation, and mechanistic studies will be essential to fully understand the scientific relevance of this compound.
Data Tables
Table 1: Physicochemical Properties of N-[(4-chlorophenyl)methyl]pyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂ | PubChem nih.gov |
| Molecular Weight | 218.68 g/mol | PubChem nih.gov |
| IUPAC Name | N-[(4-chlorophenyl)methyl]pyridin-2-amine | PubChem nih.gov |
| CAS Number | 22881-33-0 | PubChem nih.gov |
| Solubility | 25.8 µg/mL (at pH 7.4) | PubChem nih.gov |
Table 2: Investigated Biological Activities of N-Substituted Aminopyridine and Aminopyrimidine Scaffolds
| Scaffold/Derivative Class | Investigated Biological Activity | Reference(s) |
| 2-(Aminoacyl) aminopyrimidines | Antimicrobial | qu.edu.qa |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal (Anti-parasitic) | acs.org |
| Substituted 2-aminopyridines | Antibacterial | nih.gov |
| 3-Amino-thieno[2-3-b]pyridines | Anti-proliferative (Anticancer) | mdpi.com |
| 2-Hydrazinepyrimidine Mannich bases | Antidepressant, Antinociceptive (Analgesic) | researchgate.net |
| Phenyl pyrazol pyridin-2-amine derivatives | Pesticidal | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-8H,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJUGHWLKDPTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization
Advanced Catalytic Systems in N-[(2-chlorophenyl)methyl]pyridin-2-amine Synthesis
The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of synthetic routes. Research has focused on both palladium-based and metal-free catalytic methodologies.
While not a direct method for forming the N-benzyl bond, palladium-catalyzed allylation is a significant reaction for functionalizing the pyridine (B92270) scaffold. researchgate.net These reactions typically target the C-H bonds of the pyridine ring or its substituents. For instance, in the palladium-catalyzed allylic alkylation of certain substrates, the nucleophilic attack occurs trans to the pyridine ring of the palladium complex intermediate. researchgate.net While this specific transformation leads to C-C bond formation, the underlying principles of palladium catalysis, including ligand effects and the catalytic cycle, are directly relevant to the palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination discussed previously. wikipedia.orgmdpi.com
Growing interest in green chemistry has spurred the development of metal-free and organocatalytic synthetic methods to reduce reliance on potentially toxic and expensive heavy metals. rsc.org A metal-free synthesis of pyrido[1,2-a]benzimidazoles from N-benzyl-2-aminopyridines has been developed using a hypervalent iodine(III) reagent, PhI(OPiv)₂, as a stoichiometric oxidant under mild conditions. acs.org Another transition-metal-free method allows for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828) using inexpensive acetamidine (B91507) hydrochloride as the ammonia (B1221849) source. rsc.org
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy. A recently developed methodology for preparing benzylated aminopyridines utilizes a Lewis acid, ZnBr₂, to promote the benzylation of aminopyridines with alcohols as the alkylating agents. chemrxiv.orgchemrxiv.org This approach avoids the need for metal catalysts and overcomes challenges associated with other methods like Buchwald-Hartwig coupling, especially for sterically hindered substrates. chemrxiv.org Furthermore, organocatalytic processes can be used to generate radicals for functionalization reactions under mild conditions. rsc.org
Stereoselective Synthesis of this compound Derivatives
The parent compound, this compound, is achiral. However, the principles of stereoselective synthesis become critical when producing derivatives that incorporate chiral centers, a common strategy in the development of pharmacologically active molecules. Introducing chirality can significantly impact a molecule's biological activity and efficacy.
Stereoselective synthesis for derivatives of this compound would typically focus on creating a stereocenter at the benzylic carbon by modifying the substituents. For instance, the synthesis of a derivative like N-[(1-(2-chlorophenyl))ethyl]pyridin-2-amine would require precise control over the stereochemistry at the newly formed chiral carbon. Methodologies to achieve this include:
Use of Chiral Catalysts: Asymmetric transfer hydrogenation of a corresponding imine precursor using a chiral transition metal catalyst (e.g., Ruthenium or Iridium complexes with chiral ligands) can produce one enantiomer in high excess.
Chiral Auxiliaries: Attaching a chiral auxiliary to the 2-aminopyridine nitrogen before the alkylation step can direct the approach of the electrophile, leading to a diastereoselective reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as transaminases, can offer a highly selective route to chiral amines from prochiral ketones, representing a green alternative to metal-based catalysis.
The choice of method depends on factors like the desired enantiomeric purity, scalability, and cost. Below is a hypothetical comparison of potential stereoselective methods for a chiral derivative.
| Method | Typical Catalyst/Reagent | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | [RuCl(p-cymene)(R,R)-TsDPEN] | High enantiomeric excess (ee%), high turnover numbers. | Cost of catalyst, sensitivity to impurities. |
| Chiral Auxiliary | Evans auxiliary (e.g., (R)-4-phenyl-1,3-oxazolidin-2-one) | Predictable stereochemical outcome, robust reactions. | Requires additional synthetic steps for attachment and removal. |
| Biocatalysis | Transaminase (ATA) | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate scope limitations. |
Process Intensification and Green Chemistry Principles in Scalable Synthesis
The large-scale synthesis of this compound and its derivatives is increasingly guided by the principles of process intensification and green chemistry to enhance sustainability, safety, and cost-effectiveness. acs.orgpolimi.it These methodologies aim to reduce the environmental footprint of chemical processes by designing compact and efficient reactors and optimizing reaction conditions. epfl.ch
Key strategies applicable to this synthesis include:
Continuous Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems offers significant advantages. mdpi.com Flow chemistry allows for precise control over temperature, pressure, and reaction time, leading to higher yields, improved safety by minimizing the volume of hazardous materials at any given time, and reduced energy consumption. mdpi.comresearchgate.net For an exothermic reaction like a reductive amination, microreactors or millireactors provide superior heat management compared to large batch vessels. epfl.ch
Green Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or DMF with more environmentally benign alternatives (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, if the reaction chemistry allows) is a core tenet of green chemistry.
Catalyst Optimization: Utilizing heterogeneous catalysts that can be easily recovered and recycled minimizes waste and purification costs. For instance, using a supported palladium catalyst (Pd/C) for a reductive amination allows for simple filtration to remove the catalyst, as opposed to the complex workup required for homogeneous catalysts.
The following table illustrates the potential benefits of applying process intensification to a hypothetical synthesis.
| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |
|---|---|---|
| Reactor Volume | Large (e.g., 1000 L) | Small (e.g., 10 L) mdpi.com |
| Energy Consumption | High (heating/cooling large volumes) | Reduced by 40-90% mdpi.com |
| Reaction Time | Hours to days | Minutes to hours |
| Safety Profile | Higher risk due to large quantities of reagents | Improved intrinsic safety with low inventory of hazardous materials researchgate.net |
| Waste Generation | Higher (solvent, byproducts from side reactions) | Minimized through higher selectivity and efficiency mdpi.com |
Synthetic Route Efficiency and Yield Optimization Methodologies
Optimizing the synthetic route to this compound is crucial for making its production economically viable. This involves a systematic approach to improving reaction yields and throughput while minimizing the formation of impurities. A common synthetic route is the reductive amination of 2-chlorobenzaldehyde (B119727) with 2-aminopyridine.
Optimization of this process would involve:
Screening of Reaction Parameters: Systematically varying parameters such as the reducing agent (e.g., NaBH(OAc)₃, NaBH₄, H₂/Pd-C), solvent, temperature, and stoichiometry is essential. Design of Experiments (DoE) is a powerful statistical tool used to efficiently map the reaction space and identify optimal conditions.
Catalyst and Ligand Selection: For alternative cross-coupling routes, such as a Buchwald-Hartwig amination between 2-chlorobenzylamine (B130927) and a 2-halopyridine, the choice of palladium catalyst and phosphine (B1218219) ligand is critical. nih.gov Different ligands (e.g., XPhos, RuPhos) can dramatically affect reaction conversion and yield. nih.gov
Impurity Profile Management: Understanding the formation of side products is key. For example, over-alkylation of the amine or side reactions involving the chloro-substituent can reduce the yield of the desired product. Adjusting reaction conditions can suppress these unwanted pathways. A study on a related amination noted that using dried solvents was necessary for the reaction to proceed with ease, achieving 94% conversion. nih.gov
The table below presents a hypothetical optimization study for a key reaction step, illustrating how systematic changes can enhance product yield.
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | 55 |
| 2 | NaBH(OAc)₃ | Dichloroethane | 25 | 78 |
| 3 | H₂ (50 psi), 5% Pd/C | Ethanol | 40 | 85 |
| 4 | H₂ (50 psi), 5% Pd/C | Ethyl Acetate | 40 | 92 |
Computational and Theoretical Chemistry of N 2 Chlorophenyl Methyl Pyridin 2 Amine
Quantum Chemical Calculations and Electronic Structure Properties
No specific studies utilizing quantum chemical calculations to determine the electronic structure properties of N-[(2-chlorophenyl)methyl]pyridin-2-amine are available.
Density Functional Theory (DFT) Applications
There are no published reports on the application of Density Functional Theory (DFT) to analyze the molecular structure, vibrational frequencies, or other properties of this compound.
Molecular Orbital Analysis (HOMO-LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound has not been documented in scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
No studies have been found that report on the Molecular Electrostatic Potential (MEP) map for this compound, which would be used to predict its reactive sites for electrophilic and nucleophilic attack.
Molecular Modeling and Simulation Studies
There is no available research on the use of molecular modeling or simulation techniques to investigate this compound.
Molecular Docking for Ligand-Target Interaction Prediction
Specific molecular docking studies predicting the interaction of this compound with biological targets have not been published.
Molecular Dynamics Simulations for Conformational Landscapes
No molecular dynamics simulations have been reported to explore the conformational landscapes, stability, or dynamic behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies are instrumental in predicting their inhibitory potential against various biological targets.
The process involves the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological parameters), or 3D (e.g., molecular shape, surface area). nih.govresearchgate.net Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build a predictive model. chemrevlett.comresearchgate.net
A typical QSAR study on aminopyridine derivatives, which is the class of compounds this compound belongs to, would involve the following steps:
Data Set Selection: A series of aminopyridine derivatives with known biological activities (e.g., IC50 values) against a specific target is compiled. This forms the training set for model development and a test set for validation. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.
Model Development: A statistically significant QSAR model is generated by correlating the descriptors with the biological activity. For instance, a study on 2-aminopyridine (B139424) derivatives as nitric oxide synthase inhibitors utilized methods like partial component regression to derive a statistically significant model with a high correlation coefficient. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. tandfonline.com
For this compound, key structural features that would be considered in a QSAR model include the electronic effects of the chloro-substituent on the phenyl ring, the flexibility of the methylene (B1212753) linker, and the hydrogen bonding capabilities of the aminopyridine core. Contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a visual representation of the regions around the molecule where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity. tandfonline.com
Table 1: Representative Molecular Descriptors in QSAR Studies of Aminopyridine Derivatives
| Descriptor Type | Examples | Relevance to this compound |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecular skeleton. |
| Electronic | Dipole Moment, Partial Charges | Reflects the electronic distribution and potential for electrostatic interactions. The chlorine atom significantly influences these properties. |
| Steric | Molecular Volume, Surface Area | Pertains to the size and shape of the molecule, which is crucial for fitting into a binding site. |
| Hydrophobic | LogP | Indicates the lipophilicity of the compound, affecting its membrane permeability and interaction with hydrophobic pockets in a target protein. |
The insights gained from QSAR models can guide the rational design of new derivatives of this compound with potentially improved activity. nih.govrsc.org
In Silico Drug Design and Scaffold Optimization Strategies
In silico drug design utilizes computational methods to identify and optimize potential drug candidates. For this compound, these strategies focus on leveraging its core structure, the aminopyridine scaffold, to design more potent and selective inhibitors for specific biological targets. tandfonline.comresearchgate.net
Scaffold Hopping and Optimization: The aminopyridine moiety is a well-established pharmacophore in medicinal chemistry. researchgate.net Scaffold optimization strategies for derivatives of this compound could involve:
Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring to modulate electronic and steric properties. For example, replacing the chloro group with other halogens or electron-donating/withdrawing groups can alter the binding affinity.
Alteration of the Linker: Modifying the methylene linker between the phenyl and pyridine (B92270) rings to alter the conformational flexibility of the molecule.
Substitution on the Pyridine Ring: Adding substituents to the pyridine ring to explore additional interactions within the target's binding site.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies would be performed to understand its binding mode within the active site of a target protein, such as a kinase or synthase. nih.govtandfonline.com The results can reveal key interactions, like hydrogen bonds between the aminopyridine nitrogen and amino acid residues in the receptor, and hydrophobic interactions involving the chlorophenyl group.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. For aminopyridine derivatives, a pharmacophore model might include a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are likely to be active.
Table 2: Key Interactions for this compound in a Hypothetical Kinase Binding Site
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Residue in Protein |
| Hydrogen Bonding | Pyridine nitrogen, Amine group | Hinge region amino acids (e.g., Glutamate, Leucine) tandfonline.com |
| Hydrophobic Interactions | 2-chlorophenyl ring | Hydrophobic pocket formed by aliphatic and aromatic residues |
| π-π Stacking | Phenyl and pyridine rings | Aromatic residues (e.g., Phenylalanine, Tyrosine) |
Through these in silico approaches, the development of novel drugs based on the this compound scaffold can be significantly accelerated, allowing for the rational design of compounds with optimized properties. tandfonline.comresearchgate.net
Molecular and Cellular Interaction Mechanisms of N 2 Chlorophenyl Methyl Pyridin 2 Amine
Investigating Ligand-Receptor Binding Dynamics
The N-benzyl-pyridin-2-amine scaffold is a key structural motif that facilitates interactions with various receptors and proteins. The spatial arrangement of the pyridine (B92270) and benzyl (B1604629) rings allows for specific binding modes within protein pockets, influencing their biological function. nih.govnih.gov
While direct studies on N-[(2-chlorophenyl)methyl]pyridin-2-amine's effect on ion channels are not prevalent, the broader class of pyridine-containing compounds is known to interact with these critical cellular regulators. For instance, certain polyfunctionalized pyridines have demonstrated high affinity for sigma receptors (σRs), which are recognized as singular receptor proteins that modulate Ca2+ and other ion channel signaling processes at the endoplasmic reticulum. nih.gov In one study, a complex pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was identified as a potent ligand for the σ1R subtype, which is involved in regulating cognition and pain. nih.gov Molecular docking of this compound showed its propargylamine (B41283) group fitting into a cavity lined by specific amino acid residues, while the pyridine ring established π-alkyl interactions with other residues. nih.gov
Furthermore, derivatives such as N-benzylpyridinium compounds have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission which is intrinsically linked to ion channel function at the neuromuscular junction and in the central nervous system. nih.gov In these studies, derivatives with an unsubstituted benzyl moiety showed high potency, suggesting that the core N-benzyl pyridine structure is a key pharmacophore for interacting with targets in the nervous system. nih.gov
Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a compelling, albeit challenging, class of drug targets. rsc.org The discovery of small molecules that can disrupt or stabilize these interactions is a significant area of research. benthamscience.com The N-benzyl amine structural motif, present in this compound, has been incorporated into scaffolds designed to inhibit specific PPIs.
In a notable study, N-Benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a validated target in cancer therapy. acs.org The deubiquitination process is dependent on the protein-protein interaction between USP1 and its cofactor UAF1. The study found that substitution at the 4-position of the benzylamine (B48309) with a pyridine ring resulted in compounds with significant inhibitory potency. acs.org This indicates that the N-benzyl-pyridin-2-amine framework can serve as a foundational structure for developing orthosteric inhibitors that interfere with critical PPIs.
Interactive Table: USP1/UAF1 Inhibition by N-Benzyl-pyrimidin-4-amine Analogs
| Compound (Analog) | Structure Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analog 16 | 4-Pyridine substitution on benzylamine | 1.9 | acs.org |
| Analog 17 | 3-Pyridine substitution on benzylamine | 1.1 | acs.org |
Enzymatic Inhibition and Activation Mechanisms
The pyridine nucleus is a common feature in many compounds designed to inhibit various enzymes. The specific substitution pattern on both the pyridine and benzyl rings of this compound dictates its potential inhibitory profile against different enzyme families.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of these enzymes is a therapeutic strategy for numerous diseases. The pyridine scaffold is present in several known PDE inhibitors. For example, Amrinone, a derivative of 3-aminopyridin-2(1H)-one, is an inhibitor of PDE3. mdpi.com
More broadly, research into pyrazolopyridine derivatives has shown their potential as selective PDE inhibitors. nih.gov Starting from the non-selective PDE inhibitor Ibudilast, which contains a pyrazolo[1,5-a]pyridine (B1195680) core, researchers developed derivatives with enhanced selectivity for PDE4, an enzyme implicated in inflammation. nih.gov These studies highlight that the pyridine-containing heterocyclic systems are viable scaffolds for designing specific PDE inhibitors, although direct evidence for this compound as a PDE2 inhibitor is not yet established.
While the precise antimicrobial mechanism of this compound is not fully elucidated, related compounds have shown notable antimicrobial activity. nih.gov The mechanisms for many antimicrobial agents involve the inhibition of essential enzymes required for cell wall synthesis. Key targets include penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis, and enzymes like glucan synthase and chitin (B13524) synthase, which are vital for fungal cell wall integrity. mdpi.com
For instance, antimicrobial peptides can block the biosynthesis of peptidoglycan by inhibiting the enzymatic conversion of lipid intermediates. mdpi.com In fungi, inhibitors of (1,3)-β-D-glucan synthase are effective antifungal agents. While specific data linking this compound to these enzymes is lacking, studies on benzyl guanidine (B92328) derivatives have identified compounds with potent antibacterial activity against both Staphylococcus aureus and Escherichia coli. nih.gov A derivative with a 2-chloro-3-(trifluoromethyl)-benzyloxy group showed particularly high potency, suggesting that the substituted benzyl moiety is critical for its antimicrobial action. nih.gov This implies that the compound class may function by targeting and inhibiting key bacterial or fungal enzymes.
The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a major strategy for treating inflammation and pain. nih.govresearchgate.net A significant body of research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
Structurally related compounds to this compound have been designed and evaluated as selective COX-2 inhibitors. A study on a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which feature a fused pyridine ring system, demonstrated potent and selective inhibition of the COX-2 enzyme. nih.gov The presence of a methylsulfonyl (SO2Me) group was identified as a key pharmacophore that inserts into a secondary pocket of the COX-2 active site. nih.gov One of the most active compounds from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a COX-2 IC₅₀ value of 0.07 µM and a selectivity index of over 500, making it significantly more selective for COX-2 over COX-1. nih.gov These findings strongly suggest that the broader structural class, including N-benzyl-pyridin-2-amine derivatives, is a promising scaffold for developing effective and selective anti-inflammatory agents targeting COX-2.
Interactive Table: In Vitro COX-1/COX-2 Inhibition Data for Imidazo[1,2-a]pyridine (B132010) Analogs
| Compound (Analog) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | 35.6 | 0.07 | 508.6 | nih.gov |
| Celecoxib (Reference) | 16.5 | 0.31 | 53.2 | nih.gov |
Scientific Data Unvailable for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the specific biological activities of the chemical compound This compound . Therefore, an article detailing its molecular and cellular interaction mechanisms as requested cannot be generated.
The inquiry specified a detailed outline focusing on the compound's potential effects on glycosidase enzymes, cellular pathway modulation, and its in vitro bioactivity profile. However, extensive searches for the compound, including its structural isomers and related derivatives, did not yield any specific studies that would provide the necessary data—such as enzyme inhibition constants (IC₅₀), analysis of signal transduction pathways, or mechanistic elucidation—for this particular molecule.
While research exists for structurally similar compounds, such as the para-chloro isomer (N-[(4-chlorophenyl)methyl]pyridin-2-amine) and other N-substituted pyridin-2-amine derivatives, these studies focus on different biological targets and activities, including ion channel modulation, acetylcholinesterase inhibition, and anticancer properties. Extrapolating these findings to the ortho-chloro isomer would be scientifically inaccurate and speculative.
The creation of an authoritative and scientifically accurate article requires published, peer-reviewed data. In the absence of such information for this compound, it is not possible to fulfill the request.
Structure Activity Relationship Sar and Analog Design of N 2 Chlorophenyl Methyl Pyridin 2 Amine Derivatives
Systematic Derivatization Approaches for Scaffold Modification
The modification of the N-[(2-chlorophenyl)methyl]pyridin-2-amine scaffold is achieved through various synthetic strategies aimed at creating diverse analogs for biological screening. These approaches allow for systematic changes to the core structure, enabling a thorough exploration of the chemical space.
A primary method involves the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This allows for the arylation of aminopyridines with a range of aryl bromides, facilitating the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. mdpi.com This method is versatile and can be applied to create a library of compounds with different substituents on the phenyl ring. mdpi.com
Another common strategy is scaffold hopping , where the pyridine (B92270) core is replaced with other heterocyclic systems like pyrimidine (B1678525) or imidazo[1,2-a]pyridine (B132010) to explore new interaction possibilities with biological targets. nih.govnih.gov For instance, imidazo[1,2-a]pyridine derivatives can be synthesized through a two-step reaction involving the initial reaction of aniline (B41778) derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines. nih.gov
Nucleophilic substitution is also a key strategy. The synthesis of pyrimidin-2-amine derivatives often starts with a nucleophilic substitution reaction on a suitable precursor, followed by further modifications. nih.gov For example, intermediates can be prepared via the nucleophilic substitution of commercially available starting materials, which are then further elaborated. nih.gov Similarly, Suzuki coupling reactions are employed to introduce aryl or heteroaryl groups onto the pyridine or pyrimidine ring, expanding the structural diversity of the synthesized compounds. mdpi.commdpi.com
These systematic derivatization approaches are summarized in the table below:
| Derivatization Approach | Description | Key Reagents/Conditions | Example Application | Reference |
| Buchwald-Hartwig Amination | Palladium-catalyzed N-arylation of aminopyridines. | Dichlorobis(triphenylphosphine)Pd(II), xantphos, sodium tert-butoxide. | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. | mdpi.com |
| Scaffold Hopping | Replacement of the pyridine core with other heterocycles. | N/A | Designing imidazo[1,2-a]pyridine-based COX-2 inhibitors. | nih.gov |
| Nucleophilic Substitution | Step-wise construction of the scaffold by substituting leaving groups. | Various nucleophiles, TEA, CHCl₃. | Preparation of intermediates for pyrimidin-2-amine based PLK4 inhibitors. | nih.gov |
| Suzuki Coupling | Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups. | Dichlorobis(triphenylphosphine)Pd(II), Na₂CO₃. | Synthesis of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine. | mdpi.com |
Influence of Substituent Effects on Molecular Recognition and Biological Interaction
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. SAR studies reveal that even minor modifications can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.
For instance, in a series of imidazo[1,2-a]pyridin-3-amine (B132443) derivatives designed as COX-2 inhibitors, the presence of a methylsulfonyl (SO₂Me) group on the phenyl ring was found to be crucial for activity. nih.gov This group inserts into a secondary pocket of the COX-2 active site, forming key hydrogen bonds. nih.gov Further substitutions on the imidazo[1,2-a]pyridine core and the N-phenyl ring fine-tune the inhibitory potency and selectivity. The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine demonstrated the highest potency and selectivity against the COX-2 enzyme in the series. nih.gov
In the context of inducible nitric oxide synthase (iNOS) inhibitors based on the 2-amino-4-methylpyridine (B118599) scaffold, it has been shown that the 6-position of the pyridine ring can tolerate bulky substituents. nih.govnih.gov Introducing various alkyl and fluorinated alkyl groups at this position was explored to enhance potency and introduce labels for PET imaging. nih.govnih.gov
The effect of substituents on the phenyl ring of N-phenylpyrimidin-2-amine derivatives was investigated for their activity as c-Met kinase inhibitors. nih.gov These studies led to the identification of a lead compound with outstanding inhibitory activity (IC₅₀: 15.0 nM) and favorable pharmacokinetic properties. nih.gov Similarly, for chromeno[2,3-b]pyridine-based inhibitors of TBK1 and IKKε, palladium-catalyzed cross-coupling reactions were used to introduce a variety of substituents on the A-ring, leading to analogues with IC₅₀ values as low as 210 nM and enhanced kinase selectivity. nih.gov
The table below summarizes the influence of specific substituents on biological activity in related scaffolds.
| Scaffold | Target | Substituent & Position | Influence on Activity | Reference |
| Imidazo[1,2-a]pyridin-3-amine | COX-2 | SO₂Me on 2-phenyl ring | Essential for insertion into COX-2 secondary pocket and high potency. | nih.gov |
| Imidazo[1,2-a]pyridin-3-amine | COX-2 | Methyl group at C8 of imidazopyridine and on N-phenyl ring | Enhanced potency and selectivity. | nih.gov |
| 2-Amino-4-methylpyridine | iNOS | Alkyl/fluoroalkyl at C6 of pyridine | Position is tolerant to bulk; allows for potency modulation and radiolabeling. | nih.govnih.gov |
| N-Phenylpyrimidin-2-amine | c-Met Kinase | Various on phenyl ring | Led to a highly potent inhibitor with good pharmacokinetic profile. | nih.gov |
| Chromeno[2,3-b]pyridine | TBK1/IKKε | Cyclohexyl at R₇ of A-ring | Resulted in robust cellular activity and in vivo efficacy. | nih.gov |
Identification of Pharmacophoric Features and Minimal Structural Requirements for Activity
Identifying the key pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for biological activity—is critical for rational drug design. For the this compound class, the central aminopyridine linkage and the substituted aromatic rings constitute the core pharmacophore.
Molecular docking studies on various analogs have provided insights into these requirements. For imidazo[1,2-a]pyridine-based COX-2 inhibitors, the essential pharmacophoric elements include:
The N-phenyl group, which interacts with one region of the active site.
The central imidazo[1,2-a]pyridine scaffold, which orients the other groups.
The 2-(4-(methylsulfonyl)phenyl) group, where the SO₂Me moiety is a key pharmacophore that anchors the molecule in a specific sub-pocket of the COX-2 enzyme through hydrogen bonding. nih.gov
In the case of pyrimidin-2-amine derivatives as PLK4 inhibitors, docking studies revealed that the aminopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov The substituent on one side of the core extends into a hydrophobic cavity, while the group on the other side points towards the solvent-exposed region. nih.gov This defines a three-point pharmacophore model essential for potent inhibition.
The minimal structural requirements often consist of the core heterocyclic system (like pyridine or pyrimidine) linked to a substituted phenyl group. researchgate.net The specific nature of the linker (e.g., -CH₂-NH- vs. -NH-) and the substitution patterns on the aromatic rings are then optimized for a particular biological target. The non-planar geometry, with a significant dihedral angle between the aromatic rings, is also a common feature that influences binding. researchgate.net
Design Principles for Lead Optimization and Novel Chemical Entity Discovery
Lead optimization aims to transform a promising but imperfect "lead" compound into a clinical candidate by improving its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The discovery of novel chemical entities (NCEs) often involves leveraging SAR data to design new scaffolds that retain key pharmacophoric features.
A key design principle is structure-based drug design , which utilizes the three-dimensional structure of the target protein. For example, the X-ray crystal structure of TBK1 bound to an inhibitor was used to guide the synthesis of new analogs, leading to compounds with improved potency and selectivity. nih.gov Similarly, docking studies guided the modification of a pyrimidin-2-amine inhibitor of PLK4 by suggesting modifications to better occupy a hydrophobic cavity adjacent to the DFG motif of the kinase. nih.gov
Another principle is addressing liabilities early . In the development of cyclophilin B inhibitors, initial lead compounds had genotoxicity concerns. acs.org A focused optimization effort was undertaken to design new analogs that eliminated this liability while enhancing subtype selectivity and improving pharmaceutical properties, resulting in a potent inhibitor with a good pharmacokinetic profile. acs.org
Exploring chemical space through systematic derivatization is also fundamental. By creating libraries of related compounds, researchers can build comprehensive SAR models. mdpi.comnih.gov This allows for the identification of trends, such as which positions on the scaffold are tolerant to substitution and which substituents impart desirable properties. nih.gov For example, the development of N-phenylpyrimidin-2-amine c-Met inhibitors involved synthesizing a series of compounds to explore the impact of various substitutions, ultimately leading to a successful lead compound. nih.gov
These principles are interconnected and are applied iteratively during a drug discovery campaign to refine molecular properties and identify promising new drug candidates.
Prodrug Strategies and Bioreversible Derivatives
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. This strategy is often employed to overcome challenges such as poor solubility, limited permeability, or rapid metabolism. For amine-containing compounds like this compound, several prodrug approaches are viable.
One common strategy involves the formation of N-(acyloxyalkoxycarbonyl) derivatives . semanticscholar.org These derivatives can be designed to release the parent amine under physiological conditions. The rate of release can be tuned by modifying the structure of the acyloxyalkoxy promoiety. semanticscholar.org
Another approach is the use of bioreversible aminals . In the development of HIV-1 integrase inhibitors based on a 2-pyridinone core, an aminal prodrug strategy was used to enhance the oral absorption of the parent compounds. nih.gov This approach involves masking a key functional group to improve physicochemical properties, with subsequent cleavage in vivo to release the active drug. nih.gov
More advanced, "strategy-level" prodrug synthesis addresses potential issues early in the synthetic sequence. nih.gov This allows for a wider range of linkers beyond simple esters, potentially leading to prodrugs with greater stability in biological environments. nih.gov For amines, methods that allow for the controlled release of amide groups, for instance through a Curtius rearrangement pathway, represent an innovative approach to prodrug design. nih.gov These strategies enable the creation of bioreversible derivatives with tailored release kinetics, independent of the parent drug's structure. semanticscholar.org
Advanced Analytical Methodologies for N 2 Chlorophenyl Methyl Pyridin 2 Amine
Chromatographic Methods Development and Validation
Chromatographic techniques are paramount for the separation and quantification of N-[(2-chlorophenyl)methyl]pyridin-2-amine from complex matrices. The development of robust and reliable chromatographic methods is essential for ensuring the quality and purity of the compound in research and industrial settings.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. Due to the polarity and thermal lability of amine compounds, derivatization is often employed to improve chromatographic performance and prevent peak tailing. thermofisher.com A common derivatization technique for compounds with active hydrogens, such as amines, is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov
A hypothetical GC-MS method for the analysis of this compound could be developed based on methodologies for similar analytes. An electron ionization (EI) system is typically used for fragmentation and identification. nih.gov The mass spectrum of the derivatized compound would be compared against spectral libraries for identification. nih.govnotulaebotanicae.ro
Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized this compound Analog
| Parameter | Setting |
| GC System | |
| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Transfer Line Temp | 280 °C |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. thermofisher.com For polar basic compounds like this compound, reversed-phase HPLC is a common approach. The selection of the column and mobile phase is critical for achieving good separation and peak shape. helixchrom.comhelixchrom.com
A typical HPLC method would utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. cmes.org The pH of the mobile phase can be adjusted to control the ionization state of the analyte and improve retention and peak symmetry. UV detection is suitable for this compound due to the presence of chromophoric groups (pyridine and phenyl rings).
Table 2: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Setting |
| HPLC System | |
| Column | Shim-pack Scepter C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm and 280 nm |
Spectrophotometric Analytical Techniques
UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantification of this compound, particularly in bulk drug or simple formulations where interfering substances are minimal. The method relies on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.
To develop a spectrophotometric method, a suitable solvent in which the compound is stable and soluble must be selected. The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the compound over a range of wavelengths. For this compound, the λmax would be expected in the region of 250-290 nm due to its aromatic systems. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
Method Validation Parameters and Quality Assurance in Analysis
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The validation process involves a series of experiments to demonstrate the method's performance characteristics. cmes.org
Specificity, Linearity, and Range
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential peaks.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the plot of signal versus concentration.
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy, Precision, and Robustness
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. cmes.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are typically evaluated. cmes.org
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC, this could include variations in mobile phase composition, pH, flow rate, and column temperature.
Limits of Detection (LOD) and Quantification (LOQ)
A thorough review of scientific literature and chemical databases did not yield specific experimental data for the limits of detection (LOD) and limits of quantification (LOQ) for the compound this compound. While analytical methods are established for similar chemical structures, such as various pyridine (B92270) and amine derivatives, dedicated studies to determine the precise LOD and LOQ values for this specific analyte have not been published in the available scientific literature.
The determination of LOD and LOQ is a critical component of analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are highly dependent on the specific analytical technique employed (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) and the matrix in which the compound is being analyzed. Without dedicated studies, providing a data table or specific research findings for this compound is not possible.
Bioanalytical Method Development for In Vitro Studies
Comprehensive searches of scientific literature did not uncover any published research specifically detailing the development of bioanalytical methods for the in vitro analysis of this compound. Bioanalytical method development is essential for studying a compound's behavior in biological systems, even in a controlled in vitro environment (e.g., cell cultures, microsomal stability assays).
Such a methodology would typically involve:
Sample Preparation: Developing procedures to extract the analyte from the in vitro matrix (e.g., cell lysate, incubation buffer) while removing interfering substances.
Chromatographic Separation: Optimizing conditions to achieve a distinct separation of the analyte from other components.
Detection: Selecting and fine-tuning a detector (e.g., UV, MS/MS) to provide the necessary sensitivity and selectivity for the analyte.
Validation: Performing a series of experiments to demonstrate the method's accuracy, precision, selectivity, and stability according to regulatory guidelines.
As no specific studies have been published on this topic for this compound, detailed research findings or protocols are not available.
Future Perspectives and Emerging Research Directions for N 2 Chlorophenyl Methyl Pyridin 2 Amine
Exploration of Novel Biological Targets and Therapeutic Areas
The N-benzylpyridin-2-amine framework has demonstrated activity against a range of biological targets, suggesting that N-[(2-chlorophenyl)methyl]pyridin-2-amine and its analogs could be developed for various therapeutic applications.
Recent studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have identified them as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies, particularly for non-small cell lung cancer. nih.gov This discovery opens up the possibility of designing this compound-based compounds as potential anticancer agents that target the DNA damage response pathway.
Furthermore, derivatives of 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as potent G protein-biased agonists for the GPR52 receptor. nih.gov GPR52 is an emerging therapeutic target for central nervous system (CNS) disorders, and its activation is believed to have potential antipsychotic and cognitive-enhancing effects. nih.gov This suggests that this compound analogs could be explored for their potential in treating neuropsychiatric and neurological diseases.
The 2-aminopyridine (B139424) scaffold is also a key component of inhibitors for neuronal nitric oxide synthase (nNOS), a target for various neurological disorders. nih.gov Researchers have successfully designed potent and selective nNOS inhibitors based on this scaffold, highlighting the potential of this compound derivatives in this area. Additionally, the pyridine-based pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target for inflammatory diseases and certain cancers. mdpi.com
The diverse biological activities of compounds containing the N-benzylpyridin-2-amine scaffold are summarized in the table below.
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 deubiquitinase | Cancer | nih.gov |
| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52 G protein-coupled receptor | CNS Disorders | nih.gov |
| 2-Aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders | nih.gov |
| Pyridine-based pyrrolo[2,3-d]pyrimidines | Colony-Stimulating Factor 1 Receptor (CSF1R) | Inflammatory Diseases, Cancer | mdpi.com |
These findings underscore the vast potential of the this compound scaffold in drug discovery and warrant further investigation into its activity against a wider range of biological targets.
Advancements in Asymmetric Synthesis and Chiral Resolution
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient methods for the asymmetric synthesis and chiral resolution of this compound is crucial for advancing its therapeutic potential.
Recent advancements in asymmetric synthesis have provided several strategies to obtain enantiomerically pure chiral amines. One promising approach involves the kinetic resolution of racemic amines. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines by asymmetric deprotonation using a chiral base has been shown to be highly selective. whiterose.ac.uk This method could potentially be adapted for the resolution of this compound.
Another effective method is the use of enzymes for chiral resolution. Lipase-catalyzed kinetic resolution of chiral amines has been successfully employed to separate enantiomers with high purity. mdpi.comgoogle.com This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.
Furthermore, the development of novel chiral catalysts and synthetic routes continues to be an active area of research. Asymmetric formal [3 + 3] annulation reactions of 2-enoyl-pyridine N-oxides with ketones, catalyzed by chiral organocatalysts, have been shown to produce enantiomerically enriched pyridine (B92270) derivatives. mdpi.com Such innovative synthetic strategies could be applied to the asymmetric synthesis of this compound and its analogs, providing access to stereochemically defined compounds for biological evaluation.
The table below summarizes some of the advanced methods for asymmetric synthesis and chiral resolution applicable to amine compounds.
| Method | Description | Key Advantages | Reference |
| Kinetic Resolution by Deprotonation | Asymmetric deprotonation of a racemic mixture using a chiral base to selectively react with one enantiomer. | High enantiomeric ratios can be achieved. | whiterose.ac.uk |
| Lipase-Catalyzed Kinetic Resolution | Use of lipases to selectively acylate one enantiomer of a racemic amine. | Environmentally friendly, high enantioselectivity. | mdpi.comgoogle.com |
| Asymmetric Formal [3 + 3] Annulation | Cascade reactions using chiral organocatalysts to construct chiral pyridine rings. | Access to enantiomerically enriched complex structures. | mdpi.com |
The continuous development of these and other stereoselective synthetic methods will be instrumental in unlocking the full therapeutic potential of chiral this compound derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives with improved efficacy and safety profiles.
AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. These models can then be used to screen virtual libraries of novel this compound analogs and predict their potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening.
Generative AI models can also be employed to design novel this compound derivatives with desired properties. By learning the underlying patterns in existing active compounds, these models can generate new molecules with optimized characteristics. This approach can lead to the discovery of novel chemical scaffolds with enhanced therapeutic potential.
Furthermore, AI and ML can aid in understanding the structure-activity relationships (SAR) of this compound derivatives. By analyzing the features of active and inactive compounds, these models can identify the key structural motifs that contribute to biological activity. This knowledge can then be used to guide the rational design of more potent and selective compounds.
The application of AI and ML in the development of this compound is a promising area of research that is expected to accelerate the discovery of new drug candidates.
Challenges and Opportunities in Scaffold Exploitation for Chemical Biology Probes
The N-benzylpyridin-2-amine scaffold holds significant promise for the development of chemical biology probes to investigate biological processes and validate new drug targets. However, several challenges need to be addressed to fully exploit its potential in this area.
One of the main challenges is to develop probes with high selectivity for their intended target. Many small molecule probes suffer from off-target effects, which can lead to misleading results. Therefore, it is crucial to design this compound-based probes with high affinity and selectivity for their target protein. This can be achieved through a combination of rational design, computational modeling, and extensive experimental validation.
Another challenge is to develop probes with appropriate physicochemical properties for use in biological systems. Probes need to be soluble in aqueous media, cell-permeable, and stable under physiological conditions. The N-benzylpyridin-2-amine scaffold can be chemically modified to optimize these properties. For example, the introduction of polar groups can improve solubility, while the modulation of lipophilicity can enhance cell permeability.
Despite these challenges, there are also significant opportunities for the development of this compound-based chemical probes. The versatility of the scaffold allows for the incorporation of various functional groups, such as fluorescent dyes, biotin (B1667282) tags, and photo-crosslinkers. nih.gov This enables the development of a wide range of probes for different applications, including fluorescence imaging, affinity purification, and target identification.
A recent study reported the development of a 2-amino-pyridine derivative as a potent and selective inhibitor of CDK8, a transcriptional cyclin-dependent kinase. acs.org This compound was used as a chemical probe to investigate the role of CDK8 in colon cancer. Another study highlighted the potential of the aminopyridine scaffold for the development of fluorescent probes for "click and probing" applications. nih.gov
The development of highly selective and well-characterized chemical probes based on the this compound scaffold will provide valuable tools for the scientific community to dissect complex biological pathways and accelerate the discovery of new therapeutic targets.
Q & A
Q. What are the key steps in designing a synthetic route for N-[(2-chlorophenyl)methyl]pyridin-2-amine?
- Methodological Answer : A feasible approach involves reductive amination or nucleophilic substitution. For example, reacting 2-chlorobenzyl bromide with pyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound. Monitor reaction progress using TLC and confirm purity via HPLC . Key Considerations :
- Optimize molar ratios (amine:alkylating agent ≈ 1:1.2) to minimize side products.
- Control temperature to avoid decomposition of the pyridine ring.
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR :
- Pyridine protons: δ 8.2–8.5 ppm (H3, H5) and δ 7.4–7.6 ppm (H4).
- Benzyl CH₂: δ 4.5–4.7 ppm (singlet, integration = 2H).
- Aromatic protons (2-chlorophenyl): δ 7.2–7.4 ppm (multiplet, integration = 4H).
- ¹³C NMR :
- Pyridine carbons: δ 148–160 ppm (C2, C6), δ 120–125 ppm (C3, C4, C5).
- Benzyl carbon: δ 45–50 ppm.
Compare with reference spectra of analogous pyridinyl benzylamines and validate using DEPT-135 for CH₂/CH₃ identification .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence the physicochemical properties of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the structure. Key parameters:
- Space group: Likely P2₁2₁2₁ (common for chiral derivatives).
- Hydrogen bonding: Analyze O–H⋯N or C–H⋯Cl interactions (e.g., between NH and pyridine N).
- Packing motifs: Stacking of aromatic rings (π–π interactions) may enhance thermal stability.
Use Mercury or Olex2 software to calculate dihedral angles (e.g., between pyridine and chlorophenyl planes) and quantify non-covalent interactions .
Example from Evidence :
In a related compound (N-[(R)-(2-chlorophenyl)(cyclopentyl)methyl]acetamide), O–H⋯O hydrogen bonds form chains along the a-axis, stabilizing the crystal lattice .
Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known pyridine/benzylamine-binding pockets (e.g., kinases, cytochrome P450).
- In Vitro Assays :
Enzyme Inhibition : Measure IC₅₀ using fluorescence-based assays (e.g., COX-2 inhibition ).
Molecular Docking : Use AutoDock Vina to model interactions between the compound and active sites (e.g., COX-2’s hydrophobic channel).
- SAR Modifications :
- Introduce electron-withdrawing groups (e.g., NO₂) on the pyridine ring to enhance binding affinity.
- Replace chlorophenyl with fluorophenyl to study halogen effects on potency .
Q. What analytical strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compile data from PubChem, ChEMBL, and peer-reviewed studies. Identify outliers using statistical tools (e.g., Grubbs’ test).
- Experimental Replication :
Standardize assay conditions (e.g., cell lines, incubation time).
Validate purity via LC-MS to exclude batch-specific impurities.
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., FAK or VEGF pathways ).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
